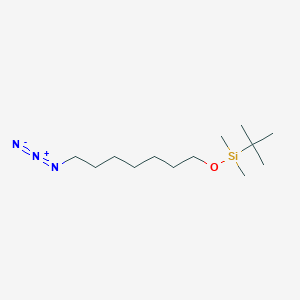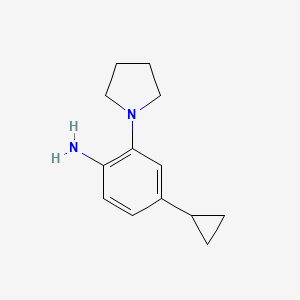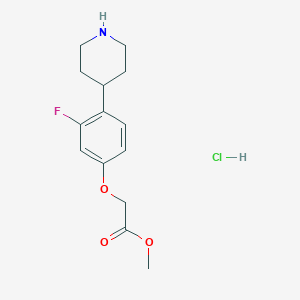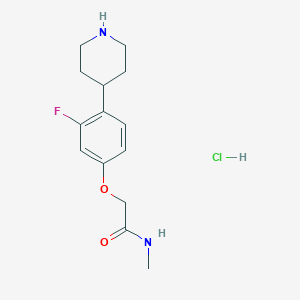
N-cyclopropyl-2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclopropyl group, a fluorophenyl group, and a piperidinyl moiety, making it a unique and versatile molecule.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-fluoro-4-hydroxybenzaldehyde and piperidine-4-carboxylic acid.
Reaction Steps:
Formation of Piperidinyl Ester: The carboxylic acid is first converted to its piperidinyl ester using piperidine.
Cyclopropyl Amide Formation: The ester is then reacted with cyclopropylamine to form the cyclopropyl amide.
Hydroxy Group Protection: The hydroxy group on the benzene ring is protected using a suitable protecting group.
Final Steps: The protecting group is removed, and the compound is converted to its hydrochloride salt form.
Industrial Production Methods:
Batch Production: The compound can be produced in batches using the above synthetic route, with careful control of reaction conditions to ensure purity and yield.
Continuous Flow Chemistry: For large-scale production, continuous flow chemistry can be employed to streamline the synthesis process and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions can be performed on the piperidinyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperidinyl nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized phenyl derivatives.
Reduction Products: Piperidinyl derivatives with reduced functional groups.
Substitution Products: Various substituted piperidinyl compounds.
科学研究应用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The compound exerts its effects through interactions with specific molecular targets and pathways. The cyclopropyl group may enhance binding affinity to certain receptors, while the fluorophenyl group can influence the compound's pharmacokinetic properties. The piperidinyl moiety may interact with enzymes or receptors involved in biological processes.
相似化合物的比较
N-cyclopropyl-2-(4-(piperidin-4-yl)phenoxy)acetamide hydrochloride: Similar structure but without the fluorine atom.
N-cyclopropyl-2-(3-(piperidin-4-yl)phenoxy)acetamide hydrochloride: Different position of the piperidinyl group on the phenyl ring.
Uniqueness: The presence of the fluorine atom in the phenyl ring of N-cyclopropyl-2-(3-fluoro-4-(piperidin-4-yl)phenoxy)acetamide hydrochloride enhances its binding affinity and selectivity compared to similar compounds without fluorine.
属性
IUPAC Name |
N-cyclopropyl-2-(3-fluoro-4-piperidin-4-ylphenoxy)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2.ClH/c17-15-9-13(21-10-16(20)19-12-1-2-12)3-4-14(15)11-5-7-18-8-6-11;/h3-4,9,11-12,18H,1-2,5-8,10H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYLPCDVYQTLNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=C(C=C2)C3CCNCC3)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














